molecular formula C19H18N2O2Se B562369 (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione CAS No. 61253-80-3

(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione

Cat. No. B562369
CAS RN: 61253-80-3
M. Wt: 385.336
InChI Key: IAJPFDYWPZACHY-IRXDYDNUSA-N
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Description

“(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione” is a chemical compound with the molecular formula C19H18N2O3 . It’s worth noting that the exact compound you’re asking about seems to be less common in the literature, and most of the available information refers to a similar compound, "(3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione" .

Scientific Research Applications

Application in Biotin Synthesis

Specific Scientific Field

Organic chemistry and biochemistry

Summary

“(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione” serves as a key intermediate in the synthesis of biotin, a vital water-soluble B-vitamin. Biotin plays a crucial role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.

Experimental Procedures

    Resolution with Optically Active Amines:

    • The compound is resolved using optically active amines. For instance, reaction with cinchonidine yields the cinchonidine salt of the (4S, 5R)-aldehyde-carboxylic acid, which can be acidified to obtain the desired enantiomer, (3aS,6aR)-1,3-dibenzyl-6-hydroxy-3,3a,6,6a-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione. This resolved intermediate can then be further converted to biotin .

    Industrial Applicability:

    • N-alkyl-D-glucamines are also effective resolving agents for this compound, making it applicable for large-scale industrial synthesis .

Results

The successful resolution of the compound using optically active amines provides a route to obtain the desired enantiomer for biotin synthesis. The use of N-alkyl-D-glucamines further enhances its practical applicability in industrial settings .

Other Potential Applications

Specific Scientific Field

Medicinal chemistry, drug discovery, and selenium-containing compounds

Summary

Apart from biotin synthesis, researchers are exploring other potential applications for this compound due to its unique selenophene-imidazole scaffold. These include:

Experimental Procedures

Results

While these applications are still under investigation, the compound’s unique structure makes it a promising candidate for diverse scientific studies beyond biotin synthesis .

properties

IUPAC Name

(3aS,6aR)-1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJPFDYWPZACHY-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661905
Record name (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione

CAS RN

61253-80-3
Record name (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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